5-[5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]isoindole-1,3-dione
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Overview
Description
5-[5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]isoindole-1,3-dione is a complex organic compound that features a fused heterocyclic structure. This compound is notable for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of multiple functional groups, such as the pyrazolidinone and isoindole-dione moieties, contributes to its diverse reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindole-1,3-dione scaffold
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of catalysts such as SiO2-tpy-Nb in IPA:H2O as a solvent at reflux conditions has been reported to achieve moderate to excellent yields (41–93%) of isoindole-1,3-dione derivatives .
Chemical Reactions Analysis
Types of Reactions
5-[5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve refluxing in organic solvents like toluene or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-[5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]isoindole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of materials such as dyes, polymers, and photochromic materials.
Mechanism of Action
The mechanism of action of 5-[5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to bind to different receptors and enzymes, modulating their activity. For instance, it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Phthalimides: Compounds with an isoindole-1,3-dione core, used in pharmaceuticals and materials science.
Uniqueness
What sets 5-[5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]isoindole-1,3-dione apart is its unique combination of functional groups, which confer a wide range of reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-[5-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O5/c26-19-15-8-6-12(10-16(15)20(27)23-19)18-9-7-14(30-18)11-17-21(28)24-25(22(17)29)13-4-2-1-3-5-13/h1-11H,(H,24,28)(H,23,26,27)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBNFKKCWBFKIH-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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